molecular formula C15H14N2O4S B2668841 4-[5-(3-NITROPHENYL)FURAN-2-CARBOTHIOYL]MORPHOLINE CAS No. 303792-41-8

4-[5-(3-NITROPHENYL)FURAN-2-CARBOTHIOYL]MORPHOLINE

Cat. No.: B2668841
CAS No.: 303792-41-8
M. Wt: 318.35
InChI Key: UEAOTPJVHUKFKZ-UHFFFAOYSA-N
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Description

4-[5-(3-Nitrophenyl)furan-2-carbothioyl]morpholine is a heterocyclic compound that features a furan ring substituted with a nitrophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-nitrophenyl)furan-2-carbothioyl]morpholine typically involves the reaction of 3-nitrophenylfuran-2-carbaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-Nitrophenyl)furan-2-carbothioyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

4-[5-(3-Nitrophenyl)furan-2-carbothioyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(3-nitrophenyl)furan-2-carbothioyl]morpholine involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can interact with active sites of enzymes, potentially inhibiting their activity. The furan ring may also play a role in binding to specific molecular targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3-Nitrophenyl)furan-2-carbothioyl]morpholine is unique due to its specific substitution pattern on the furan ring and the presence of both a nitrophenyl group and a morpholine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-17(19)12-3-1-2-11(10-12)13-4-5-14(21-13)15(22)16-6-8-20-9-7-16/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAOTPJVHUKFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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